molecular formula C19H16ClNO2 B2958828 8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid CAS No. 862661-15-2

8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2958828
CAS No.: 862661-15-2
M. Wt: 325.79
InChI Key: RYQQAQNEDFHGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid (CAS: 862661-15-2) is a quinoline derivative with a molecular formula of C₁₉H₁₆ClNO₂ and a molecular weight of 325.79 g/mol (exact mass: 325.087) . The compound features a quinoline core substituted with a chlorine atom at the 8-position, a 4-isopropylphenyl group at the 2-position, and a carboxylic acid moiety at the 4-position.

Synthesis Methods The synthesis of quinoline-4-carboxylic acid derivatives often employs the Pfitzinger reaction, which involves condensation of ketones with isatin derivatives in alkaline conditions . For example, 2-(4-R-phenyl)quinoline-4-carboxylic acids are synthesized via esterification of intermediates derived from 4-R-1-phenyl ethenone and indoline-2,3-dione, achieving yields of 80–88% .

Properties

IUPAC Name

8-chloro-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-11(2)12-6-8-13(9-7-12)17-10-15(19(22)23)14-4-3-5-16(20)18(14)21-17/h3-11H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQQAQNEDFHGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and repair . This inhibition can lead to the disruption of cellular processes and ultimately cell death.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features, molecular weights, and substituent effects of 8-chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid with related compounds:

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Properties/Effects
Target Compound (862661-15-2) 8-Cl, 2-(4-isopropylphenyl), 4-COOH C₁₉H₁₆ClNO₂ 325.79 Moderate lipophilicity due to isopropyl group; carboxylic acid enhances solubility in polar solvents.
8-Cl-2-(2,4-dichlorophenyl) (863180-69-2) 8-Cl, 2-(2,4-diCl-phenyl), 4-COOH C₁₆H₈Cl₃NO₂ 352.60 Higher halogen content increases hydrophobicity and potential halogen bonding interactions.
8-Cl-2-(2-methylphenyl) (667437-81-2) 8-Cl, 2-(2-methylphenyl), 4-COOH C₁₇H₁₂ClNO₂ 297.74 Ortho-methyl group sterically hinders planar conformation; reported COX-2 inhibition activity.
8-Cl-2-(4-methylphenyl) (401604-07-7) 8-Cl, 2-(4-methylphenyl), 4-COOH C₁₇H₁₂ClNO₂ 297.73 Para-methyl enhances electron-donating effects; soluble in DMSO, methanol, and chloroform.
8-Cl-2-(3-hydroxyphenyl) (669739-31-5) 8-Cl, 2-(3-hydroxyphenyl), 4-COOH C₁₆H₁₀ClNO₃ 299.71 Hydroxyl group introduces polarity, improving aqueous solubility; potential for hydrogen bonding.
8-Cl-2-(2-hydroxyphenyl) (Unlisted) 8-Cl, 2-(2-hydroxyphenyl), 4-COOH C₁₆H₁₀ClNO₃ 299.71 Co-crystallized with human cGAS enzyme, indicating role in protein-ligand interactions.
8-Cl-2-(4-isobutylphenyl) (Unlisted) 8-Cl, 2-(4-isobutylphenyl), 4-COOH C₂₀H₁₈ClNO₂ 339.82 Isobutyl group increases steric bulk and lipophilicity compared to isopropyl analog.

Biological Activity

8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The compound is believed to exert its biological effects primarily through the inhibition of specific enzymes, such as topoisomerases, which are crucial for DNA replication and transcription. By interfering with these processes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Key Mechanisms:

  • Topoisomerase Inhibition: Similar compounds have shown to inhibit topoisomerase II, preventing DNA replication and leading to cell death.
  • DNA Intercalation: The quinoline ring structure allows for intercalation with DNA, disrupting its function and promoting cytotoxicity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity:
    • The compound has shown potential against various bacterial strains, including Mycobacterium tuberculosis. Its derivatives have been synthesized and evaluated for their antitubercular activity, with some demonstrating significant inhibitory effects .
  • Anticancer Properties:
    • Studies have reported that this compound can inhibit cancer cell proliferation. For instance, it has been tested against several cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell growth at low micromolar concentrations .

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Antitubercular Activity

A recent study synthesized various quinoline carboxylic acid derivatives and tested their efficacy against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 62.57 μg/mL, showcasing their potential as antitubercular agents .

Study 2: Anticancer Activity

In another investigation, the compound was evaluated for its effects on different cancer cell lines using MTT assays. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating strong anticancer potential .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC (μg/mL)Reference
AntitubercularMycobacterium tuberculosis62.57
AnticancerMCF-7 Cell Line39.6 ± 14
AnticancerHCT-116 Cell Line20.9 ± 6.4

Q & A

Q. What are the optimal synthetic routes for preparing 8-chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid?

The synthesis of quinoline-4-carboxylic acid derivatives typically involves cyclization and halogenation steps. For example, 2-chloroquinoline-4-carboxylic acid can be synthesized by reacting 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with phosphorus oxychloride (POCl₃) under reflux conditions . Adapting this method, substituting the phenyl group with a 4-isopropylphenyl moiety during the cyclization step could yield the target compound. Reaction monitoring via LC-MS and purification using ice-cold water precipitation are recommended .

Q. How can solubility and stability challenges be addressed during experimental handling?

Quinoline derivatives often require controlled storage in dry, ventilated environments to prevent degradation. While direct data for the target compound is limited, similar compounds (e.g., 2-(4-methylphenyl)quinoline-4-carboxylic acid) are stored in sealed containers under inert gas to avoid moisture absorption . For solubility, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are common solvents for quinoline carboxylic acids due to their polar aprotic nature .

Q. What spectroscopic methods are suitable for structural confirmation?

Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated for analogs like 2-(4-methylphenyl)quinoline-4-carboxylic acid (monoclinic crystal system, P21/c space group) . Complementary techniques include:

  • NMR : To confirm substituent positions (e.g., isopropyl group at C2, chlorine at C8).
  • LC-MS : For molecular weight verification and purity assessment .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro, isopropyl) influence biological activity in quinoline-4-carboxylic acid derivatives?

Structure-activity relationship (SAR) studies on analogs reveal that electron-withdrawing groups (e.g., Cl at C8) enhance antimicrobial activity by increasing electrophilicity, while hydrophobic substituents (e.g., isopropyl at C2) improve membrane penetration . For example, 2-(4-chlorophenyl)quinolone-4-carboxylic acid exhibits higher antibacterial potency compared to methoxy-substituted derivatives .

Q. What mechanisms underpin the compound’s potential as an antituberculosis agent?

Quinoline derivatives with bulky substituents (e.g., adamantyl groups) inhibit mycobacterial enzymes by disrupting cell wall synthesis. While the target compound lacks direct data, structural analogs like 4-(1-adamantyl)quinoline-2-carboxylic acid show activity against Mycobacterium tuberculosis via enoyl-acyl carrier protein reductase (InhA) inhibition . Molecular docking studies could further elucidate binding interactions.

Q. How can analytical challenges in quantifying trace impurities be resolved?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is effective for purity analysis. For example, 2-(4-methylphenyl)quinoline-4-carboxylic acid was purified to >95% using reverse-phase C18 columns . Advanced mass spectrometry (e.g., HRMS) identifies low-abundance impurities, such as chlorinated byproducts from incomplete reactions .

Methodological Considerations

Q. What reaction conditions minimize side products during halogenation?

Controlled stoichiometry of POCl₃ (10 eq.) and refluxing at 100°C for 4 hours optimize chlorination while reducing phosphorous-containing byproducts . Post-reaction quenching with ice-cold water precipitates the product, minimizing hydrolysis .

Q. How can computational tools aid in predicting physicochemical properties?

Density functional theory (DFT) calculations predict logP values for solubility optimization. PubChem-derived InChI keys (e.g., YKQYAXKYJOSBQH-UHFFFAOYSA-N for analogs) enable rapid property retrieval via cheminformatics platforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.